[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Overview
Description
“[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom and a methyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, a fluorine atom, and a methyl group . The InChI code for this compound is1S/C11H12FN3/c1-8-14-4-5-15 (8)11-3-2-9 (7-13)6-10 (11)12/h2-6H,7,13H2,1H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius . More specific properties such as density, boiling point, and melting point are not found in the retrieved papers.Scientific Research Applications
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, has been synthesized and studied for their potential in treating Alzheimer's disease. These derivatives were tested as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing good inhibitory activities, making them potential multitarget directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, a novel bipolar fluorophore, closely related in structure to this compound, was designed and synthesized for use in organic light-emitting diodes (OLEDs). This derivative demonstrated efficient violet-blue emission, excellent thermal stability, high triplet energy, and impressive performance as the emitting layer in non-doped OLEDs, with potential applications in green and orange-red phosphorescent OLEDs (Liu et al., 2016).
Fluorophores in Polymer Matrices
A novel type of Y-shaped fluorophores, which includes an imidazole ring similar to this compound, was explored for its spectral properties. These fluorophores demonstrated strong fluorescence with a large Stokes shift in certain environments, indicating potential applications in various fields including the development of materials for optical and electronic devices (Danko et al., 2012).
Luminescent Low-Cost Materials
Derivatives of imidazole, structurally related to this compound, have been synthesized and evaluated for their optical properties. These derivatives show promise for the development of luminescent low-cost materials, with potential applications in various technological fields (Volpi et al., 2017).
5-Lipoxygenase Inhibition
A compound structurally similar to this compound was explored as an inhibitor of 5-lipoxygenase (5-LO), a potential target for therapeutic interventions in various inflammatory and allergic conditions. The study revealed valuable structure-activity relationships and potential lead compounds for the development of orally active 5-LO inhibitors (Mano et al., 2004).
Safety and Hazards
The safety information for “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” includes hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include [3-fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl]methanamine, have a broad range of biological activities . They are key components of functional molecules used in various applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, some imidazole derivatives have been found to regulate the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Imidazole derivatives have been reported to show remarkable antiproliferative activities against certain cell lines .
Action Environment
Properties
IUPAC Name |
[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-9(7-13)6-10(11)12/h2-6H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUQOMHWNIZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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